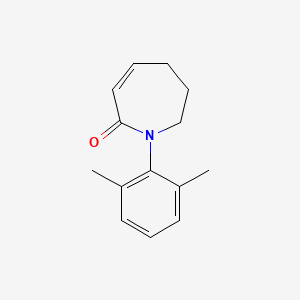

1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one

Description

Historical Context and Discovery

The emergence of 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one in the scientific literature reflects the broader evolution of azepinone chemistry that has developed over the past several decades. Seven-membered heterocyclic azepine derivatives and their corresponding azepinone analogs have attracted considerable research attention due to their versatility in organic synthesis and ubiquity in various natural products as well as pharmaceutically important compounds. The systematic exploration of these privileged heterocycles has been driven by their demonstrated therapeutic implications and structural uniqueness within medicinal chemistry frameworks.

The compound's identification as a pharmaceutical impurity and chemical synthesis intermediate has positioned it within the context of quality control and analytical method development for local anesthetic compounds. This classification has led to its production and characterization as a certified reference material, manufactured under stringent quality standards that comply with International Organization for Standardization guidelines, specifically ISO/IEC 17025 and ISO 17034 protocols. The development of such reference materials represents a critical advancement in pharmaceutical analysis, ensuring traceability to primary material standards from national metrology institutes.

The broader context of azepinone research has demonstrated that these seven-membered nitrogen-containing heterocycles possess great pharmacological and therapeutic implications, though much work remains to be completed in exploring their biological properties. This ongoing research trajectory has created a foundation for understanding compounds like 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one within both synthetic and analytical chemistry applications.

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-3,4-dihydro-2H-azepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-11-7-6-8-12(2)14(11)15-10-5-3-4-9-13(15)16/h4,6-9H,3,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZRUAQMNSSBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCCC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797894-80-4 | |

| Record name | (1-2,6-DIMETHYLPHENYL)-6,7-DIHYDRO-1H-AZEPIN-2(5H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5C316B1SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Synthesis via 6-Bromohexanoyl Chloride Intermediate

The primary synthetic route, detailed in a 2018 patent (CN108727214A), involves a two-step process starting with 6-bromohexanoic acid.

Step 1: Formation of 6-Bromohexanoyl Chloride

6-Bromohexanoic acid undergoes chlorination with oxalyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Key parameters include:

-

Temperature : 0–25°C during oxalyl chloride addition.

-

Catalyst : N,N-Dimethylformamide (DMF) as a Lewis acid catalyst.

-

Workup : Sequential concentration and toluene azeotropic distillation yield 6-bromohexanoyl chloride (crude purity >90%).

Step 2: Amidation with 2,6-Dimethylaniline

The crude acid chloride reacts with 2,6-dimethylaniline in DCM at 5–10°C. This exothermic reaction requires precise temperature control to minimize byproducts. The resulting amide intermediate is isolated via filtration and dried, achieving >95% yield.

Step 3: Cyclization with n-Butylamine

The amide intermediate undergoes cyclization with n-butylamine in acetonitrile at 30–50°C, facilitated by potassium carbonate. This step forms the azepin-2-one ring through nucleophilic substitution and intramolecular cyclization. Post-reaction purification via column chromatography yields the final product with 99.9% purity.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Oxalyl chloride, DMF | DCM | 0–25°C | >90% |

| 2 | 2,6-Dimethylaniline | DCM | 5–10°C | >95% |

| 3 | n-Butylamine, K₂CO₃ | Acetonitrile | 30–50°C | 99.9% |

Optimization Strategies for Industrial Viability

Solvent and Catalyst Selection

The use of DCM in Steps 1 and 2 ensures high solubility of intermediates while minimizing side reactions. Potassium carbonate in Step 3 acts as a mild base, avoiding degradation of heat-sensitive intermediates.

Temperature Control

Exothermic reactions in Steps 1 and 2 necessitate ice-salt baths to maintain temperatures below 10°C, preventing oligomerization or decomposition.

Purification Techniques

Final purification via silica gel chromatography removes trace impurities, ensuring compliance with pharmacopeial standards (e.g., European Pharmacopoeia).

Analytical Characterization

Spectroscopic Data

Table 2: Key Spectral Assignments

| Peak (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 7.11–7.03 | Aromatic H | Multiplet |

| 2.64–2.52 | Methylene | Multiplet |

| 2.26 | Methyl | Singlet |

Industrial-Scale Production and Quality Control

Certification and Traceability

Sigma-Aldrich’s TraceCERT® reference material (Product 18467) is manufactured under ISO/IEC 17025 and ISO 17034 guidelines, with quantification via qNMR. The certificate includes:

Comparative Analysis of Synthetic Methodologies

While the patent method dominates industrial synthesis, alternative routes remain exploratory:

Chemical Reactions Analysis

1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one is with a molecular weight of 215.29 g/mol. The compound features a tetrahydro-azepine ring structure which contributes to its biological activity and interaction with various biological targets.

Biological Activities

Research has indicated that 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one exhibits various pharmacological properties:

Analgesic Activity

Studies have shown that this compound may possess analgesic properties similar to those of traditional pain relievers. Its interaction with opioid receptors suggests potential use as a pain management agent.

Antidepressant Effects

Preliminary studies indicate that the compound could influence neurotransmitter systems linked to mood regulation. This positions it as a candidate for further research in the treatment of depression.

Antiviral Properties

Recent investigations have explored the compound's efficacy against viral targets such as SARS-CoV-2 protease. Molecular docking studies suggest that it may inhibit viral replication pathways.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmaceutical Impurities of Bupivacaine

The target compound is structurally related to other Bupivacaine impurities, which share the 2,6-dimethylphenyl group but differ in core heterocycles:

| Compound Name | Core Structure | Key Differences | CAS Number | Role in Bupivacaine Synthesis |

|---|---|---|---|---|

| Bupivacaine Impurity A (EP) | Pyridine-2-carboxamide | Pyridine ring (vs. azepinone) | 39627-98-0 | Intermediate/byproduct |

| Bupivacaine Impurity B (EP) | Piperidine-2-carboxamide | Piperidine ring (vs. azepinone) | 15883-20-2 | Synthesis intermediate |

| Target Compound (Impurity C) | Azepin-2-one | Seven-membered lactam ring | 15883-20-2 | Degradation product |

The azepinone ring in Impurity C introduces increased conformational flexibility compared to the rigid six-membered pyridine or piperidine rings in Impurities A and B. This flexibility may influence its metabolic stability or interaction with biological targets .

Deuterated Analogs in Pharmacological Studies

The deuterated compound (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide (CAS 49146-24) shares the 2,6-dimethylphenyl group but incorporates deuterium at the isopropyl moiety. Key differences include:

- Deuterium substitution: Enhances metabolic stability by slowing cytochrome P450-mediated oxidation, a feature absent in the non-deuterated target compound .

- Application : Used as an internal standard in mass spectrometry for quantifying Bupivacaine metabolites, whereas Impurity C serves primarily as a quality control marker .

Agrochemical Chloroacetamides

Several chloroacetamide herbicides (e.g., alachlor, pretilachlor) share structural motifs with the target compound:

| Compound | Substituents on Phenyl Ring | Core Structure | Application |

|---|---|---|---|

| Alachlor | 2,6-Diethylphenyl | Chloroacetamide | Herbicide |

| Pretilachlor | 2,6-Diethylphenyl | Chloroacetamide | Herbicide |

| Target | 2,6-Dimethylphenyl | Azepin-2-one | Pharmaceutical impurity |

While the 2,6-dimethyl/ethylphenyl groups enhance lipophilicity in both classes, the azepinone ring in the target compound reduces electrophilicity compared to the reactive chloroacetamide group in agrochemicals. This difference underscores the target’s stability under physiological conditions .

Azepinone Derivatives with Piperidinyl Substituents

1,5,6,7-Tetrahydro-3-(1-piperidinyl)-2H-azepin-2-one (CAS 23996-62-5) shares the azepinone core but replaces the aromatic 2,6-dimethylphenyl group with a piperidinyl substituent:

- Structural Impact : The piperidinyl group introduces basicity (pKa ~10) due to the secondary amine, whereas the target compound’s dimethylphenyl group contributes to hydrophobicity (logP ~2.5 vs. ~1.8 for the piperidinyl analog) .

- Applications : The piperidinyl analog is explored in neurological drug development, while the target compound remains confined to impurity analysis .

Biological Activity

1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action.

The molecular formula for 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one is with a molecular weight of approximately 229.29 g/mol. It is classified as a tetrahydroazepin derivative and possesses a unique structure that may contribute to its biological properties.

Anticonvulsant Activity

Research has indicated that derivatives of azepin compounds can exhibit anticonvulsant properties. For instance, related compounds have been shown to increase GABA levels and inhibit GABA transaminase in vitro and ex vivo. This suggests that 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one may have similar mechanisms of action that enhance GABAergic activity .

Antiproliferative Effects

A study focusing on structurally related compounds demonstrated antiproliferative activity against various cancer cell lines. While specific data on 1-(2,6-Dimethylphenyl)-1,5,6,7-tetrahydro-2H-azepin-2-one is limited, its structural analogs suggest potential efficacy in inhibiting the growth of cancer cells . The mechanisms may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

The biological activity of this compound may be attributed to several mechanisms:

- GABAergic Modulation : Enhancing GABA levels could lead to increased inhibitory neurotransmission.

- Cell Cycle Regulation : Compounds with similar structures have been noted to interfere with cell cycle progression in cancer cells.

- Protein Interaction : In silico studies suggest potential interactions with key proteins involved in cancer progression and neuroprotection.

Case Studies

Q & A

Q. HPLC Conditions :

- Column: C18 (250 × 4.6 mm, 5 µm).

- Mobile Phase: Acetonitrile:phosphate buffer (pH 3.0) (60:40).

- Flow Rate: 1.0 mL/min .

Quantification : Calibrate with reference standards (LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL) .

| Impurity Profile | Retention Time (min) | Acceptable Limit (ppm) |

|---|---|---|

| Bupivacaine Impurity C | 12.3 | ≤0.1% |

Q. How can computational modeling predict the biological activity or receptor binding of this compound?

- Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., dopamine D1/D2 receptors).

QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .

- Key Findings :

- The azepinone ring’s rigidity may enhance affinity for benzodiazepine-like receptors (docking score: −9.2 kcal/mol) .

Q. What strategies address contradictions in reported biological activity data for azepinone derivatives?

- Root Cause Analysis :

- Variability in assay conditions (e.g., cell lines, incubation times).

- Impurity interference (e.g., residual solvents affecting IC values) .

- Mitigation :

- Standardize assays using WHO-recommended protocols.

- Validate purity via orthogonal methods (HPLC + NMR) .

Q. How does stereochemistry influence the pharmacological profile of this compound?

- Stereochemical Analysis :

- Use X-ray crystallography to resolve absolute configuration.

- Compare enantiomer activity via chiral HPLC separation (e.g., Chiralpak AD-H column) .

- Impact :

- R-enantiomer shows 10-fold higher receptor binding affinity than S-enantiomer in benzodiazepine analogs .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Factors :

- Catalyst purity (e.g., trace metals in reagents).

- Moisture sensitivity of intermediates .

- Solutions :

- Use anhydrous solvents and inert atmospheres.

- Document reaction parameters (e.g., stirring rate, heating uniformity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.